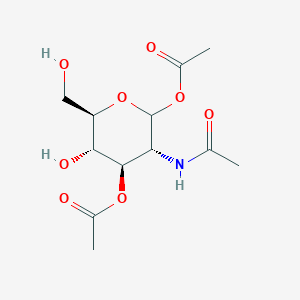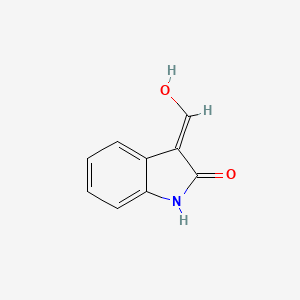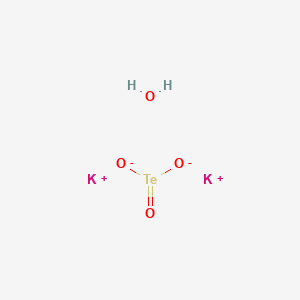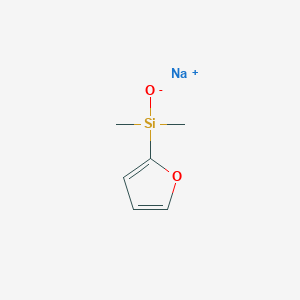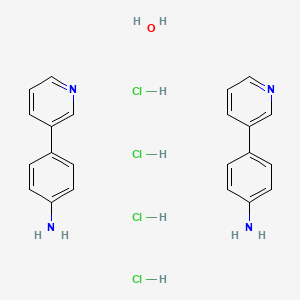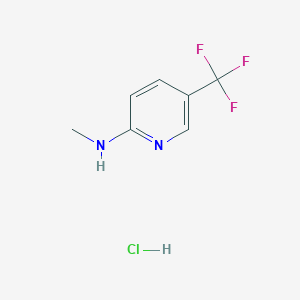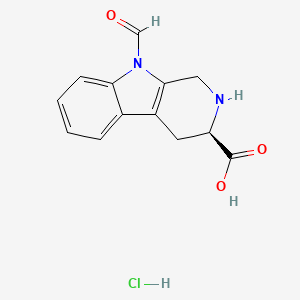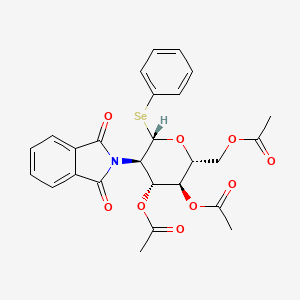![molecular formula C10H10Br2N2O2 B7959215 3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B7959215.png)
3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound with the molecular formula C11H11BrN2O2.BrH. It is a brominated derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination of imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: This involves the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Transition metal-catalyzed cross-coupling reactions: Methods such as Suzuki-Miyaura coupling can be employed to introduce the bromo group into the imidazo[1,2-a]pyridine core structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process involves the careful handling of bromine and other reagents to avoid unwanted side reactions and ensure safety.
化学反应分析
Types of Reactions: 3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups present in the compound.
Substitution Reactions: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced forms of the compound, which may include the removal of the bromo group.
Substitution Products: Substituted derivatives with different functional groups replacing the bromo group.
科学研究应用
3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products.
作用机制
The mechanism by which 3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
相似化合物的比较
3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is compared with other similar compounds, such as:
3-Bromo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide: This compound has a methyl group at the 8th position, which can affect its chemical and biological properties.
3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide:
3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide: This compound has a chlorine atom at the 6th position, which can influence its chemical behavior and biological activity.
属性
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8;/h3-6H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPAEIXJZAJFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
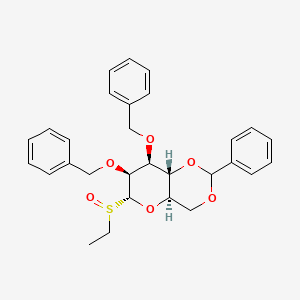
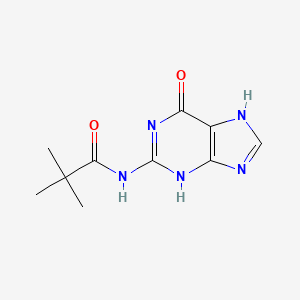
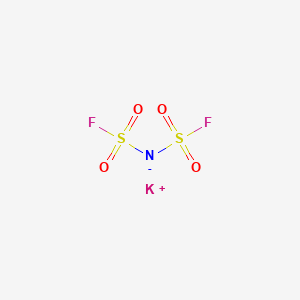
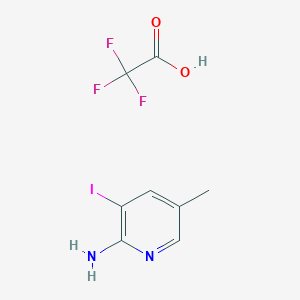
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959170.png)
